[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
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Overview
Description
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzofuran ring, and a chlorophenyl group
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing the biological processes they regulate .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the wide range of biological activities exhibited by related indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring through a cyclization reaction involving a chlorophenyl-substituted nitrile and an appropriate aldehyde under acidic or basic conditions. The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride derivative. The final step involves esterification to link the oxazole and benzofuran rings, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl 1-benzofuran-2-carboxylate
- [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
- [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Uniqueness
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the oxazole and benzofuran rings contribute to its stability and potential bioactivity.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO4/c20-14-7-5-12(6-8-14)17-10-15(21-25-17)11-23-19(22)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWJTFMBFGKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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